REACTION_CXSMILES
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[SH2:1].[CH3:2][C:3]1[CH:4]=[C:5]([CH2:10][C:11]#[N:12])[CH:6]=[CH:7][C:8]=1[CH3:9].C(N(CC)CC)C>N1C=CC=CC=1>[CH3:2][C:3]1[CH:4]=[C:5]([CH2:10][C:11]([NH2:12])=[S:1])[CH:6]=[CH:7][C:8]=1[CH3:9]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
S
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Name
|
|
Quantity
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56.6 g
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Type
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reactant
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Smiles
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CC=1C=C(C=CC1C)CC#N
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Name
|
|
Quantity
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39.4 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The 3,4-dimethylphenyl(thioacetamide) was prepared
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Type
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CUSTOM
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Details
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during 12 hours
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Duration
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12 h
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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the residue was recrystallised from a mixture of benzene and light petroleum (b.p. 60°-80°)
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Name
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Type
|
product
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Smiles
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CC=1C=C(C=CC1C)CC(=S)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |